molecular formula C19H20N2O3 B11570877 N-benzyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide

N-benzyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide

Cat. No.: B11570877
M. Wt: 324.4 g/mol
InChI Key: SEWIOZKAZVOGRY-UHFFFAOYSA-N
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Description

N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide is an organic compound that features a benzyl group and an isochromenylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide typically involves the reaction of benzylamine with 3,4-dihydro-1H-isochromen-1-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, replacing the benzyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Benzyl halides.

Scientific Research Applications

N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide involves its interaction with specific molecular targets. The benzyl and isochromenylmethyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)amine
  • N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamide
  • N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamine

Uniqueness

N-benzyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N'-benzyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)oxamide

InChI

InChI=1S/C19H20N2O3/c22-18(20-12-14-6-2-1-3-7-14)19(23)21-13-17-16-9-5-4-8-15(16)10-11-24-17/h1-9,17H,10-13H2,(H,20,22)(H,21,23)

InChI Key

SEWIOZKAZVOGRY-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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